N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimidinyl-pyrazolyl-thiophene derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl-pyrazolyl core. One common approach is the reaction of cyclopropylamine with propyl-substituted pyrimidinone under controlled conditions to form the pyrazolyl-pyrimidinyl intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups at specific positions on the thiophene ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-cyclopropyl-1-(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(4-methoxyphenyl)propanamide]
Uniqueness: N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-4-12-9-16(24)21-18(19-12)23-15(10-13(22-23)11-6-7-11)20-17(25)14-5-3-8-26-14/h3,5,8-11H,2,4,6-7H2,1H3,(H,20,25)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXAUQAXDWCHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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